![molecular formula C7H11N3O2 B2936914 3-[(1-Methylpyrazol-4-yl)amino]propanoic acid CAS No. 1514661-11-0](/img/structure/B2936914.png)

3-[(1-Methylpyrazol-4-yl)amino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

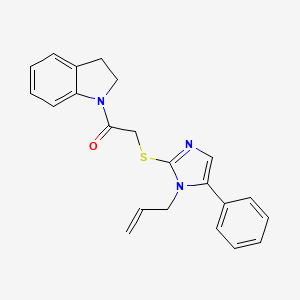

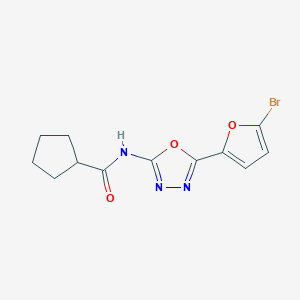

“3-[(1-Methylpyrazol-4-yl)amino]propanoic acid” is a chemical compound with the molecular formula C7H11N3O2. It has a molecular weight of 169.184. The IUPAC name for this compound is 4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “3-[(1-Methylpyrazol-4-yl)amino]propanoic acid” consists of a pyrazole ring attached to a propanoic acid group . The pyrazole ring contains two nitrogen atoms and is substituted with a methyl group .Physical And Chemical Properties Analysis

“3-[(1-Methylpyrazol-4-yl)amino]propanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 169.184 and a molecular formula of C7H11N3O2.Scientific Research Applications

Chlorogenic Acid: A Pharmacological Review

Chlorogenic Acid (CGA) demonstrates a wide array of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. It plays significant roles in modulating lipid metabolism and glucose regulation, offering therapeutic potential for disorders like cardiovascular disease and diabetes. CGA's broad biological activities suggest its usefulness as a natural food additive, highlighting the importance of further research to optimize its effects (Naveed et al., 2018).

Branched Chain Aldehydes in Foods

This research reviews the production and breakdown of branched aldehydes from amino acids, emphasizing their importance in food flavor. It underscores the need for understanding the generation pathways of these flavor compounds to control their levels in food products (Smit, Engels, & Smit, 2009).

NMDA Receptors: ER to Synapse Trafficking

The review focuses on NMDA receptors, crucial for synaptic transmission and plasticity, and associated with several neurological diseases. It provides insights into the molecular mechanisms regulating NMDA receptor trafficking, offering a foundation for future research on synaptic physiology and disease etiology (Horak et al., 2014).

Gallic Acid: Pharmacological Activities and Molecular Mechanisms

Gallic acid (GA) is known for its anti-inflammatory properties. This review elucidates GA's pharmacological activities and mechanisms in inflammatory diseases, highlighting its potential as a therapeutic candidate. The review suggests GA's significant role in reducing inflammatory response through modulation of specific pathways (Bai et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 3-[(1-Methylpyrazol-4-yl)amino]propanoic acid are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation It is known that the compound has potent antileishmanial and antimalarial activities .

Biochemical Pathways

The biochemical pathways affected by 3-[(1-Methylpyrazol-4-yl)amino]propanoic acid are those involved in the life cycle of Leishmania and Plasmodium . The compound interferes with these pathways, leading to the death of the parasites .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Leishmania and Plasmodium . This leads to a decrease in the severity of leishmaniasis and malaria .

properties

IUPAC Name |

3-[(1-methylpyrazol-4-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-10-5-6(4-9-10)8-3-2-7(11)12/h4-5,8H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYZGVOXVOBBJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1-Methylpyrazol-4-yl)amino]propanoic acid | |

CAS RN |

1514661-11-0 |

Source

|

| Record name | 3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-[(3-{2-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2936833.png)

![2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2936837.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2936838.png)

![5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2936840.png)

![N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2936841.png)

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936847.png)

![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide](/img/structure/B2936849.png)

![7-(3-Fluorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2936853.png)